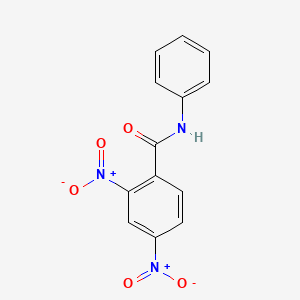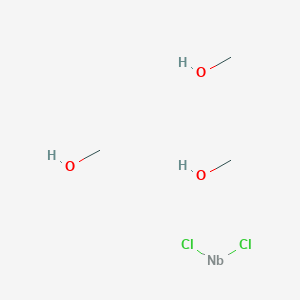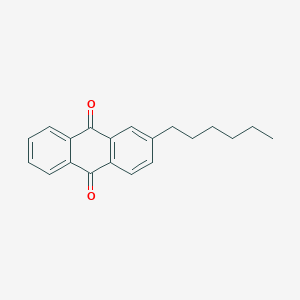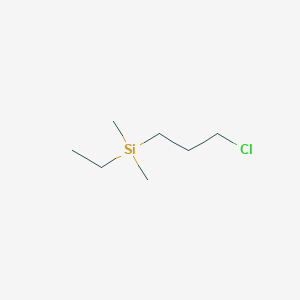
(3-Chloropropyl)(ethyl)dimethylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Chloropropyl)(ethyl)dimethylsilane is an organosilicon compound with the molecular formula C7H17ClSi. It is a colorless to light yellow liquid that is primarily used as an intermediate in organic synthesis and in the production of various silicon-based materials. The compound is known for its reactivity due to the presence of both chloropropyl and ethyl groups attached to the silicon atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloropropyl)(ethyl)dimethylsilane typically involves the hydrosilylation of allyl chloride with chlorodimethylsilane. This reaction is catalyzed by platinum-based catalysts under controlled temperature and pressure conditions . The general reaction scheme is as follows:
Allyl chloride+ChlorodimethylsilanePt catalystthis compound
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the catalyst. The product is then purified through distillation to achieve the desired purity level.
Analyse Chemischer Reaktionen
Types of Reactions
(3-Chloropropyl)(ethyl)dimethylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, alcohols, or thiols.
Hydrosilylation: The compound can participate in hydrosilylation reactions with alkenes and alkynes to form new silicon-carbon bonds.
Oxidation and Reduction: The silicon atom can be oxidized to form silanols or reduced to form silanes.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Hydrosilylation: Catalyzed by platinum or rhodium complexes under mild conditions.
Oxidation: Performed using oxidizing agents like hydrogen peroxide or peracids.
Reduction: Achieved using reducing agents such as lithium aluminum hydride.
Major Products Formed
Substitution: Formation of (3-aminopropyl)(ethyl)dimethylsilane, (3-hydroxypropyl)(ethyl)dimethylsilane, etc.
Hydrosilylation: Formation of various organosilicon compounds with extended carbon chains.
Oxidation: Formation of silanols and siloxanes.
Reduction: Formation of simpler silanes.
Wissenschaftliche Forschungsanwendungen
(3-Chloropropyl)(ethyl)dimethylsilane has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organosilicon compounds and polymers.
Biology: Employed in the modification of biomolecules to enhance their stability and reactivity.
Medicine: Utilized in the development of drug delivery systems and diagnostic agents.
Wirkmechanismus
The mechanism of action of (3-Chloropropyl)(ethyl)dimethylsilane involves the reactivity of the silicon atom and the chloropropyl group The silicon atom can form stable bonds with carbon, oxygen, and nitrogen, making it a versatile intermediate in organic synthesisThese reactions are facilitated by the electron-donating effects of the ethyl and dimethyl groups attached to the silicon atom .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (3-Chloropropyl)dimethylchlorosilane
- (3-Chloropropyl)triethoxysilane
- (3-Chloropropyl)trimethoxysilane
- (3-Bromopropyl)trimethoxysilane
Uniqueness
(3-Chloropropyl)(ethyl)dimethylsilane is unique due to the presence of both ethyl and dimethyl groups attached to the silicon atom, which enhances its reactivity and stability compared to other similar compounds. This makes it particularly useful in applications requiring robust and versatile intermediates.
Eigenschaften
CAS-Nummer |
18244-33-2 |
|---|---|
Molekularformel |
C7H17ClSi |
Molekulargewicht |
164.75 g/mol |
IUPAC-Name |
3-chloropropyl-ethyl-dimethylsilane |
InChI |
InChI=1S/C7H17ClSi/c1-4-9(2,3)7-5-6-8/h4-7H2,1-3H3 |
InChI-Schlüssel |
YPBSYUWOIRIFNF-UHFFFAOYSA-N |
Kanonische SMILES |
CC[Si](C)(C)CCCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



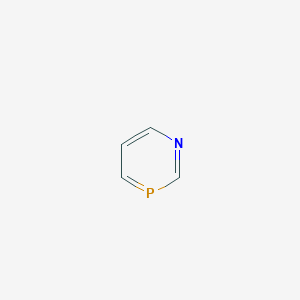
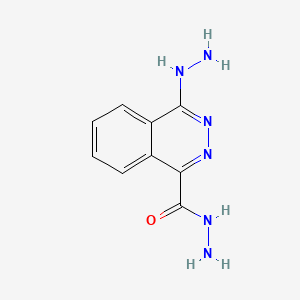
![3,3-Diethyl-9-methyl-1,5-dioxaspiro[5.5]undecane](/img/structure/B14716561.png)
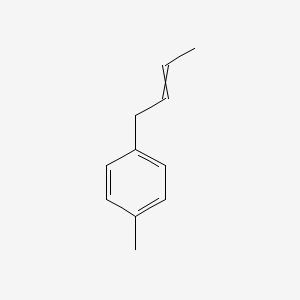
![Benzene, 1-methyl-2-[(methylthio)phenylmethyl]-](/img/structure/B14716569.png)
![4-{3-[4-(Acetyloxy)phenyl]acryloyl}-1,3-phenylene diacetate](/img/structure/B14716573.png)
![1,4-Dimethyldibenzo[b,d]thiophene-2-carboxylic acid](/img/structure/B14716574.png)
![2-[bis(2-hydroxyethyl)amino]ethanol;copper(1+)](/img/structure/B14716581.png)
